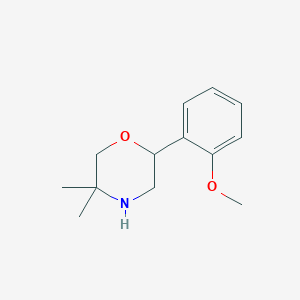![molecular formula C8H12O B15241783 Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
Bicyclo[3.2.0]heptane-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[320]heptane-6-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by a seven-membered ring fused with a three-membered ring, and an aldehyde functional group attached to the six-carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptane-6-carbaldehyde can be achieved through several methods. One common approach involves the chemoenzymatic resolution of racemic mixtures. For instance, the enzymatic hydrolysis of endo-bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from various sources can yield the desired compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are preferred due to their efficiency and ability to produce high-purity products. The use of biocatalysts, such as lipases, in these processes ensures the selective formation of the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.2.0]heptane-6-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aldehyde carbon, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Bicyclo[3.2.0]heptane-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme-substrate interactions and enzyme specificity.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mecanismo De Acción
The mechanism by which Bicyclo[3.2.0]heptane-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to changes in their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.2.0]heptane: This compound shares the same bicyclic structure but lacks the aldehyde functional group.
Bicyclo[3.2.0]heptane, cis-: A stereoisomer of Bicyclo[3.2.0]heptane with different spatial arrangement of atoms.
Uniqueness
Bicyclo[3.2.0]heptane-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for forming various derivatives. This functional group also makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
bicyclo[3.2.0]heptane-6-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-5-7-4-6-2-1-3-8(6)7/h5-8H,1-4H2 |
Clave InChI |
YYHPJAXFEADCQW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C2C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


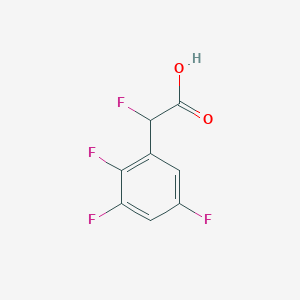
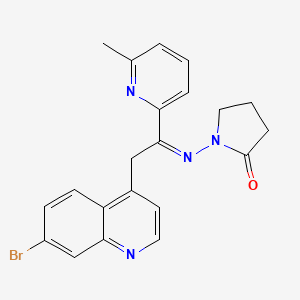
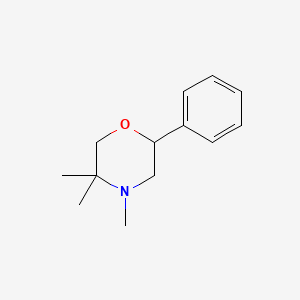
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
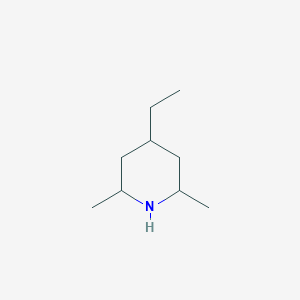


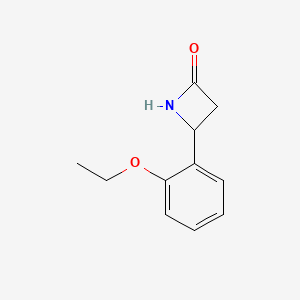
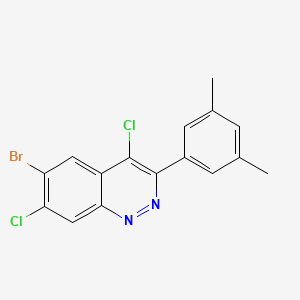
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
